molecular formula C18H14N4O2 B1425017 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1325306-36-2

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B1425017
CAS No.: 1325306-36-2
M. Wt: 318.3 g/mol
InChI Key: JFYXPHRMVVYDDE-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a recognized potent and selective cell-active inhibitor of Poly(ADP-ribose) glycohydrolase (PARG) source . PARG is the primary enzyme responsible for catalyzing the hydrolysis of poly(ADP-ribose) (PAR), a post-translational modification generated primarily by PARP enzymes in response to DNA damage. Unlike PARP inhibitors, which prevent PAR synthesis, this compound acts by inhibiting PAR degradation, leading to the sustained accumulation of PAR polymers. This unique mechanism of action provides a valuable chemical tool for researchers to investigate the pathological consequences of persistent PAR signaling and to probe PARG biology source . Its research applications are particularly significant in the fields of oncology and neurodegenerative diseases. In cancer research, PARG inhibition has been shown to modulate DNA damage response pathways and can induce synthetic lethality in certain contexts, offering a potential therapeutic strategy distinct from PARP inhibition source . In neurological research, the compound is used to study the role of PARG and PAR accumulation in processes such as parthanatos, a PARP1-dependent form of cell death implicated in stroke and Parkinson's disease. By enabling the selective inhibition of PARG, this reagent allows for the dissection of the complex roles of PAR metabolism in cell death, DNA repair, and other physiological processes.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-10-7-8-12(9-11(10)2)16-19-18(24-22-16)15-13-5-3-4-6-14(13)17(23)21-20-15/h3-9H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYXPHRMVVYDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Phthalazine Core

The initial step involves synthesizing the phthalazine nucleus, often through condensation reactions between suitable hydrazines and aromatic aldehydes or ketones. For example, a typical route is:

Hydrazine hydrate reacts with 2,3-dihydrophthalazine derivatives under reflux in ethanol, leading to the formation of the core structure.

This step is crucial as it establishes the scaffold onto which further heterocyclic rings are attached.

Step 2: Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is synthesized via cyclization of acyl hydrazides with suitable oxidizing agents or dehydrating reagents. A common approach involves:

Converting the hydrazide derivative into the oxadiazole ring using reagents such as phosphorus oxychloride (POCl₃), phosphoryl chloride, or dehydrating agents like acetic anhydride under reflux conditions.

This cyclization step is essential for incorporating the oxadiazole moiety at the desired position on the phthalazine core.

Step 3: Introduction of the 3,4-Dimethylphenyl Group

The aromatic substitution is achieved through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Sonogashira coupling, depending on the functional groups present. Typical methods include:

Reaction of the precursor with 3,4-dimethylphenylboronic acid or similar reagents in the presence of palladium catalysts under reflux.

Alternatively, direct substitution on activated aromatic rings can be performed using Friedel-Crafts acylation or alkylation.

Representative Reaction Scheme

Step Reagents & Conditions Key Transformation Reference/Source
1 Hydrazine hydrate + aromatic aldehyde/ketone Formation of phthalazine core ,
2 POCl₃ or dehydrating agents Cyclization to form oxadiazole ring ,
3 3,4-Dimethylphenylboronic acid + Pd catalyst Aromatic substitution/cross-coupling ,

Data Tables Summarizing Preparation Data

Parameter Description Typical Values/Conditions Reference
Yield Overall yield of the final compound 21–45% (depending on route) ,
Melting Point Crystalline purity indicator 238–240°C
Reagents Key reagents used Hydrazine hydrate, POCl₃, Pd catalysts, boronic acids ,
Reaction Time Duration of reflux 12–24 hours ,
Solvent Common solvents Ethanol, acetic anhydride ,

Research Findings and Notes

  • Efficiency and Optimization: The synthesis routes are optimized to improve yields and purity, with reflux durations and reagent concentrations being critical parameters.
  • Structural Confirmation: The final compounds are characterized using IR, NMR, MS, and elemental analysis, confirming the successful formation of the heterocyclic framework.
  • Reaction Variations: Different substituents on the aromatic ring or heterocycle can be introduced via alternative coupling reactions, providing a versatile platform for derivative synthesis.

Chemical Reactions Analysis

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: The molecule can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of phthalazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that the introduction of oxadiazole groups enhances the cytotoxic effects against various cancer cell lines. In particular, compounds similar to 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one have been shown to induce apoptosis in glioblastoma cells, suggesting their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties
The oxadiazole moiety is recognized for its antimicrobial activity. Research has indicated that compounds containing oxadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The incorporation of the phthalazine structure may further enhance this activity, making it a candidate for developing new antibiotics .

Antidiabetic Effects
Recent studies have explored the antidiabetic properties of oxadiazole derivatives. Compounds similar to this compound have shown promising results in lowering glucose levels in diabetic models, indicating their potential use in managing diabetes .

Material Science Applications

Fluorescent Materials
The unique structural features of this compound make it suitable for applications in material science. Its fluorescence properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has been studied for enhancing the performance of light-emitting materials .

Sensors
The compound's ability to interact with various analytes can be utilized in sensor technology. Research has indicated that phthalazine derivatives can be effective in detecting metal ions and other pollutants due to their selective binding properties .

Agrochemical Applications

Pesticides
There is growing interest in using compounds like this compound as potential agrochemicals. The biological activity against pests and pathogens suggests its application as a pesticide or fungicide. The development of formulations incorporating this compound could lead to more effective agricultural practices while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include modulation of signal transduction processes and alteration of gene expression patterns.

Comparison with Similar Compounds

a) Halogen-Substituted Derivatives

  • 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one (CAS: 1291862-31-1) Molecular Weight: 473.33 g/mol (vs. ~380–470 g/mol for other analogs). This derivative is cataloged as a pharmaceutical intermediate . Synthesis: Likely synthesized via cyclization of amidoxime precursors, similar to methods in and .
  • 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS: 1291832-17-1)

    • Molecular Weight : 400.8 g/mol.
    • Impact : The electron-withdrawing chlorine atom may increase the electrophilicity of the oxadiazole ring, influencing reactivity in further substitutions .

b) Methoxy- and Alkyl-Substituted Derivatives

  • 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS: 1207035-43-5) Molecular Weight: 470.485 g/mol.
  • 2-((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one (CAS: 1215397-73-1)

    • Molecular Weight : 438.5 g/mol.
    • Impact : The ethoxy group increases steric hindrance and may alter binding interactions in biological systems .

Comparative Physicochemical Properties

Compound (CAS) Substituents (Oxadiazole Ring) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,4-Dimethylphenyl C₂₃H₁₈N₄O₂* ~380–400† High lipophilicity, methyl groups enhance metabolic stability
1291862-31-1 3-Bromophenyl C₂₃H₁₇BrN₄O₂ 473.33 Bromine increases steric bulk
1291832-17-1 3-Chlorophenyl C₂₂H₁₃ClN₄O₂ 400.8 Electron-withdrawing Cl enhances reactivity
1207035-43-5 3,4,5-Trimethoxyphenyl C₂₆H₂₂N₄O₅ 470.485 Methoxy groups improve solubility
1215397-73-1 4-Ethoxyphenyl C₂₆H₂₂N₄O₃ 438.5 Ethoxy group alters steric profile

Implications for Drug Discovery

  • Lipophilicity : Methyl and halogen substituents increase logP values, favoring blood-brain barrier penetration but risking off-target toxicity.
  • Metabolic Stability : Methyl groups may slow oxidative metabolism compared to methoxy or halogenated analogs .
  • Structural Versatility: The phthalazinone-oxadiazole scaffold allows modular substitution, enabling optimization for specific targets (e.g., kinase inhibitors or antimicrobial agents) .

Biological Activity

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS Number: 1325306-36-2) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical identifiers:

PropertyValue
Molecular Weight318.3 g/mol
Molecular FormulaC18H14N4O2
IUPAC Name4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one
PubChem CID52940422

Synthesis

The synthesis of this compound typically involves the reaction of phthalazinone derivatives with oxadiazole moieties. Recent studies have demonstrated improved yields when utilizing ultrasonic irradiation methods compared to conventional techniques .

Anticancer Properties

Several studies have reported the anticancer potential of phthalazinone derivatives. For instance, a study highlighted that derivatives related to this compound exhibit significant anti-proliferative activity against various cancer cell lines including HepG2 (liver) and MCF-7 (breast) cells . The mechanism involves:

  • Cell Cycle Arrest : Compounds induced G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins like p53 and caspase 3 was observed alongside down-regulation of cyclin-dependent kinase 1 (cdk1) .

Antimicrobial Activity

Phthalazine derivatives have also shown antimicrobial properties. A study indicated that certain phthalazinone compounds possess activity against a range of bacterial strains, suggesting their potential as antimicrobial agents .

Other Pharmacological Activities

Research indicates that compounds with a phthalazinone core can exhibit various pharmacological effects including:

  • Anti-inflammatory : Reduction in inflammatory markers.
  • Antidiabetic : Improvement in glucose tolerance tests.
  • Antihypertensive : Reduction in blood pressure in hypertensive models .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the anti-proliferative effects against liver and breast cancer cell lines.
    • Findings : Compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. The most effective derivative demonstrated significant inhibition of MAPK and Topo II pathways .
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Certain derivatives showed promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings .

The biological activity of this compound is attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Key Enzymes : The compound inhibits enzymes involved in cell proliferation and survival.
  • Molecular Docking Studies : These studies suggest strong binding affinity to targets such as MAPK and Topo II, which are crucial for cancer cell growth and survival .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one, and what intermediates are critical?

Answer:
The synthesis typically involves coupling phthalazinone scaffolds with oxadiazole moieties. Key intermediates include:

  • 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one , which undergoes further functionalization under conventional or ultrasonic conditions to introduce aryl groups .
  • Optically active alcohols (e.g., 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]butanols), synthesized via baker’s yeast reduction of ketones, which can be used in Ferrier rearrangements to generate glycoside derivatives for structural analogs .
    Methodology:
  • Green chemistry tools (e.g., ultrasonic irradiation) enhance reaction efficiency for oxadiazole ring formation .
  • Catalytic systems like pyridine and Zeolite (Y-H) are used in reflux conditions (150°C) to promote cyclization .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • X-ray crystallography : Tools like SHELX and OLEX2 are critical for resolving crystal structures, particularly for confirming stereochemistry (e.g., (S)-configuration in aglycone moieties) .
  • Spectroscopy : NMR (¹H/¹³C) and IR verify oxadiazole and phthalazinone ring formation. Mass spectrometry confirms molecular weight .
    Methodology:
  • For crystallographic analysis, use SHELXL for refinement and SHELXE for experimental phasing of high-resolution data .

Advanced: How can researchers optimize synthetic yields of oxadiazole-phthalazinone derivatives?

Answer:

  • Catalyst screening : Zeolite (Y-H) and pyridine improve cyclization efficiency in triazole-phthalazinone coupling reactions .
  • Reaction medium : Ultrasonic irradiation reduces reaction time and enhances yield compared to conventional heating .
    Troubleshooting:
  • Monitor reaction progress via TLC/HPLC to identify side products (e.g., unreacted intermediates). Adjust solvent polarity or temperature to minimize byproducts .

Advanced: How should contradictions in biological activity data (e.g., anti-inflammatory vs. anti-proliferative effects) be addressed?

Answer:

  • Dose-response studies : Compare IC₅₀ values across assays to identify potency variations. For example, derivatives like 2d and 2g showed superior anti-inflammatory activity relative to indomethacin, while oxadiazol-phthalazinones demonstrated anti-proliferative effects in vitro .
  • Statistical rigor : Use mean ± SEM for replicates and ANOVA to assess significance (p < 0.05) .
    Methodology:
  • Validate biological targets via molecular docking or kinase inhibition assays to clarify mechanistic discrepancies .

Advanced: What experimental strategies are recommended for elucidating the mechanism of anti-proliferative activity?

Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents on the oxadiazole ring (e.g., 3,4-dimethylphenyl) to assess impact on cytotoxicity .
  • In vitro models : Use cancer cell lines (e.g., MCF-7, HepG2) treated with derivatives to measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
    Methodology:
  • Combine SAR with transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Answer:

  • High-resolution data : Collect datasets at resolutions <1.0 Å using synchrotron sources to reduce ambiguity in electron density maps .
  • Software tools : Employ OLEX2 for real-time refinement and SHELXD for heavy-atom positioning in twinned crystals .
    Case Example:
  • The (S)-configuration of glycoside derivatives was unambiguously confirmed via SHELXL-refined crystallographic data .

Basic: What are the recommended storage and handling conditions for this compound?

Answer:

  • Storage : Protect from light and moisture at -20°C in amber vials.
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of oxadiazole moieties .

Advanced: How can researchers mitigate challenges in scaling up synthesis?

Answer:

  • Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions in exothermic steps (e.g., cyclization) .
  • Purification : Optimize column chromatography gradients or switch to recrystallization (ethanol/water) for bulk intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 2
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

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